菲林氨酸

描述

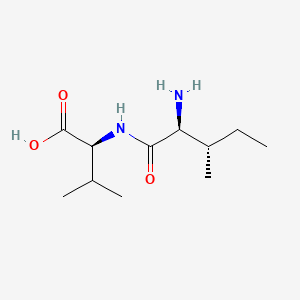

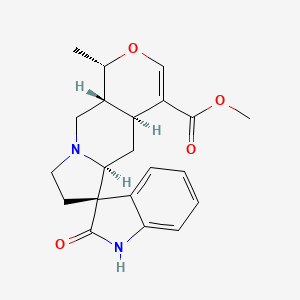

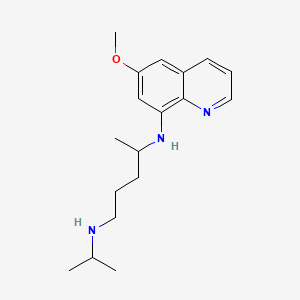

Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . It is a precursor via microbial lyase of the putative cat pheromone and thiol called 3-mercapto-3-methylbutan-1-ol (MMB) .

Synthesis Analysis

Felinine synthesis starts in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine (3-MBG) . Then, kidney epithelia tissue secretes γ-glutamyl transpeptidase (γ-GTP). γ-GTP converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG). Next, a majority of MBCG is hydrolyzed to felinine and glycine by carboxylesterase 5A, or cauxin . Cauxin specifically works by hydrolyzing the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary felinine .

Molecular Structure Analysis

The molecular formula of Felinine is C8H17NO3S . Its average mass is 207.290 Da and its mono-isotopic mass is 207.092911 Da .

Chemical Reactions Analysis

Felinine is a unique sulfur-containing amino acid found in the urine of domestic cats and select members of the Felidae family . It has been postulated that felinine may be a precursor to a pheromone .

Physical And Chemical Properties Analysis

Felinine has a molar mass of 207.29 g/mol . More detailed physical and chemical properties are not available in the search results.

科学研究应用

菲林氨酸的合成和在血液中的存在

菲林氨酸是一种独特的含硫氨基酸,存在于家猫和猫科动物家族的某些成员中,传统上认为它是在肾脏中合成的。然而,研究表明,菲林氨酸作为一种更大的分子γ-谷氨酰菲林酰甘氨酸存在于血液中,这挑战了仅在肾脏中合成的理论。这一发现为理解菲林氨酸在猫科动物生物学中的代谢途径和功能开辟了新的途径 (Rutherfurd et al., 2002)。

对大鼠睾酮分泌的影响

菲林氨酸及其衍生物以其在猫中具有性别和年龄依赖性排泄而闻名,已显示出种间效应。研究表明,暴露于 L-菲林氨酸会显着抑制雄性大鼠的血浆睾酮,表明可能存在种间化学交流机制或对捕食者化学信号的防御反应 (Voznessenskaya & Laktionova, 2019)。

菲林氨酸作为信息素前体

菲林氨酸在雄猫中的高排泄率表明其在信息素交流中发挥作用。菲林氨酸的异戊基部分可能源自与胆固醇合成相同的异戊二烯池,暗示了一条复杂的生化途径。菲林氨酸作为信息素前体的功能仍然是一种推测,但它在猫科动物物种中独特的生化性质表明其在猫科动物的交流和领地标记中具有重要作用 (Hendriks et al., 1995)。

稳定性和反应性

菲林氨酸的稳定性,特别是在猫尿中,一直是人们感兴趣的课题。研究表明,合成的菲林氨酸与尿素发生特异性反应,与 pH 值无关,这表明在猫生理学中存在独特的相互作用机制。这种稳定性对于理解该化合物在猫科动物生物学中的作用和功能至关重要 (Rutherfurd et al., 2007)。

饮食对菲林氨酸排泄的影响

研究表明,猫中菲林氨酸的合成受饮食因素调节,特别是胱氨酸的可用性。已显示饮食胱氨酸会增加尿中菲林氨酸的排泄,这突出了饮食在菲林氨酸合成代谢过程中以及其对猫科动物物种的潜在生理和行为影响中的重要性 (Hendriks et al., 2008)。

与睾酮的关系

一项对小猫的研究揭示了血浆睾酮与尿中菲林氨酸水平之间的相关性,表明荷尔蒙对菲林氨酸的产生和排泄有影响。这种关系在雄猫中尤为明显,支持了菲林氨酸参与信息素交流和潜在的性别相关控制机制的理论 (Tarttelin et al., 1998)。

作用机制

Target of Action

Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . The primary target of felinine is the γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A, or cauxin, enzymes present in the kidney epithelia tissue . These enzymes play a crucial role in the synthesis and excretion of felinine .

Mode of Action

Felinine interacts with its targets, γ-GTP and cauxin, to undergo a series of biochemical transformations. γ-GTP converts 3-methylbutanolglutathionine (3-MBG) to 3-methylbutanol-cysteinylglycine (MBCG). Then, cauxin hydrolyzes the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary felinine .

Biochemical Pathways

The synthesis of felinine begins in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-MBG . This is then converted to MBCG by γ-GTP in the kidney epithelia tissue . A majority of MBCG is hydrolyzed to felinine and glycine by cauxin . The leftover MBCG is converted to felinine and secreted into the cells where it is acetylated and transported to fecal material .

Pharmacokinetics

Felinine is synthesized in the liver and kidneys, and then excreted in the urine . High concentrations of felinine are present in urine, while a minor concentration of N-acetylfelinine is present in cat excrement

Result of Action

The result of felinine’s action is the production of a strong odor in cat urine. This odor is likely used for communication amongst cats as well as scaring away predators and rivals . It can mark their territory amongst other male cats and attract a female mate .

Action Environment

The excretion of felinine is regulated by levels of testosterone, and so its concentration is dependent on the sex and age of the cat . Environmental factors that could influence the action of felinine include the cat’s diet and overall health, but these require further investigation.

属性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCO)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197036 | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Felinine | |

CAS RN |

471-09-0 | |

| Record name | Felinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。